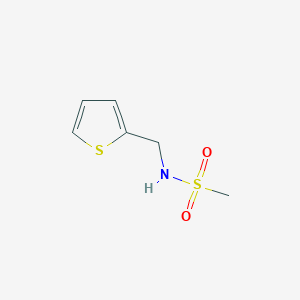
N-(4-Chloro-6-(isopropylsulfanyl)-2-pyrimidinyl)-N'-phenylurea
Vue d'ensemble
Description
N-(4-Chloro-6-(isopropylsulfanyl)-2-pyrimidinyl)-N'-phenylurea, also known as CS-3150, is a novel selective androgen receptor modulator (SARM) that has gained attention in recent years due to its potential applications in scientific research. In
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Anti-TMV Activity : A study focused on the synthesis of N-(pyrimidin-5-yl)-N′-phenylureas, which showed good anti-TMV (tobacco mosaic virus) activity. Two compounds displayed higher activity than virazole at specific concentrations (Yuan et al., 2011).
Crystal Structure and Herbicidal Activity : Another research explored the crystal structure and biological behaviors of a similar compound. The study revealed definite herbicidal activity (Yan et al., 2008).
Antimicrobial Activity : A compound synthesized from N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide was evaluated for its antibacterial and antifungal activities (Nunna et al., 2014).
Agricultural Applications
Stimulation of Fruit Growth : The application of N-(2-chloro-4-pyridyl)-N'-phenylurea on kiwifruit induced parthenocarpic fruit development and stimulated fruit growth (Iwahori et al., 1988).
Cytokinin Activity : Certain phenylurea derivatives exhibit cytokinin activity exceeding that of adenine derivatives, which is crucial in plant growth and development (Karanov et al., 1992).
Environmental and Chemical Studies
Degradation by Soil Fungus : A study on the degradation of phenylurea herbicides by a soil fungus showed the production of new metabolites of possible environmental concern (Badawi et al., 2009).
Dimerization via Hydrogen Bonding : A research explored the dimerization of ureidopyrimidones via four hydrogen bonds, indicating its potential as a building block for supramolecular chemistry (Beijer et al., 1998).
Herbicides in Water : Another study focused on the determination of phenyl- and sulfonylurea herbicides in water, highlighting the environmental monitoring aspect (Carabias-Martínez et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on their chemical structure and the physiological environment .
Propriétés
IUPAC Name |
1-(4-chloro-6-propan-2-ylsulfanylpyrimidin-2-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c1-9(2)21-12-8-11(15)17-13(18-12)19-14(20)16-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIHUUIMOCSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172102 | |
| Record name | N-[4-Chloro-6-[(1-methylethyl)thio]-2-pyrimidinyl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665746 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
339017-64-0 | |
| Record name | N-[4-Chloro-6-[(1-methylethyl)thio]-2-pyrimidinyl]-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339017-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Chloro-6-[(1-methylethyl)thio]-2-pyrimidinyl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[6-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylideneamino]-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B3129122.png)

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B3129142.png)
![Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate](/img/structure/B3129152.png)
![Ethyl 1,2-diamino-5-cyano-4-[4-(dimethylamino)phenyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B3129156.png)
![methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarboxylate](/img/structure/B3129164.png)
![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3129178.png)
![N-[(2-fluorobenzyl)oxy]urea](/img/structure/B3129183.png)

![2-pentyl-3-phenylacrylaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B3129219.png)
